Cas no 87-79-6 (L-Sorbose)

L-sorbose is a chemical substance with the molecular formula: C6H12O6.
L-Sorbose structure
L-Sorbose structure
L-Sorbose
87-79-6
C6H12O6
180.155882835388
MFCD00151097
34438
87575690

L-Sorbose Properties

Names and Identifiers

    • (3S,4R,5S)-1,3,4,5,6-Pentahydroxyhexan-2-one
    • L-(-)-Sorbose
    • L-Sorbose
    • L(-)-SORBOSE, EXTRA PURE
    • L-1,3,4,5,6-Pentahydroxyhexan-2-one
    • Esorben
    • Hex-2-ulose
    • L-(−)-Sorbose
    • L-SOR
    • l-sorbos
    • L-Sorin
    • L-xylo-2-hexulose
    • SORBIN
    • Sorbinose
    • SORBOSE
    • keto-L-sorbose
    • L-Sorbinose
    • L(-)-Sorbose
    • L-1,2,3,4,5,6-Pentahydroxyhexan-2-one
    • NV2001607Y
    • DSSTox_CID_28630
    • DSSTox_RID_82900
    • DSSTox_GSID_48704
    • sorbose;
    • Sol
    • AK114271
    • Sorbose (VAN)
    • L-xylo-hex-2-ulose
    • Sorbose, L- (VAN)
    • Sorbose, L- (8CI)
    • NSC 97195
    • +Expand
    • MFCD00151097
    • BJHIKXHVCXFQLS-OTWZMJIISA-N
    • 1S/C6H12O6/c7-1-3(9)5(11)6(12)4(10)2-8/h3,5-9,11-12H,1-2H2/t3-,5+,6+/m0/s1
    • [C@@H](O)([C@@H](O)CO)[C@H](O)C(=O)CO

Computed Properties

  • 180.06300
  • 5
  • 6
  • 5
  • 180.063388
  • 12
  • 147
  • 0
  • 4
  • 0
  • 0
  • 0
  • 1
  • -2.8
  • 0
  • 118

Experimental Properties

  • -3.37720
  • 118.22000
  • 8726
  • -43 ° (C=1, H2O)
  • 401.1°C at 760 mmHg
  • 155.0 to 165.0 deg-C
  • 301.5 °C
  • H2O: 0.1 g/mL, clear, colorless to very faintly yellow
  • White crystalline powder. Sweet taste
  • Soluble in water (h2o: 0.1 g/ml, clear, colorless to very fantly yellow), slightly soluble in ethanol and isopropanol, insoluble in ether, benzene, propanol and chloroform
  • Sensitive to humidity
  • pKa (17.5° ): 11.55
  • -43 º (c=5% in H2O)
  • 1.65 g/cm

L-Sorbose Security Information

  • WG3195025
  • 3
  • S22-S24/25
  • R36/37/38
  • Xi Xi
  • H302-H315-H319-H335
  • P261-P305+P351+P338
  • Inert atmosphere,2-8°C
  • 36/37/38
  • Warning
  • Class Q (sugars, alkaloids, antibiotics, hormones)

L-Sorbose Customs Data

  • 2914400090
  • China Customs Code:

    2914400090

    Overview:

    2914400090 Other ketone alcohols and ketone aldehydes.Regulatory conditions:nothing.VAT:17.0%.Tax refund rate:9.0%.MFN tariff:5.5%.general tariff:30.0%

    Declaration elements:

    Product Name, component content, use to, Acetone declared packaging

    Summary:

    2914400090 other ketone-alcohols and ketone-aldehydes.Supervision conditions:None.VAT:17.0%.Tax rebate rate:9.0%.MFN tariff:5.5%.General tariff:30.0%

L-Sorbose Price

Enterprise No. Product Name Cas No. Purity Specification Price Update Time Inquiry
1PlusChem
1P004FP0-10g
(3S,4R,5S)-1,3,4,5,6-Pentahydroxyhexan-2-one
87-79-6 95%
10g
$30.00 2024-04-21
A2B Chem LLC
AC06164-10g
L-(-)-Sorbose
87-79-6 95%
10g
$28.00 2024-04-19
abcr
AB252022-25 g
L-(-)-Sorbose, 98%; .
87-79-6 98%
25 g
€97.80 2023-07-20
Ambeed
A385279-10g
(3S,4R,5S)-1,3,4,5,6-Pentahydroxyhexan-2-one
87-79-6 95%
10g
$37.0 2024-05-30
ChemScence
CS-W020980-100mg
(3S,4R,5S)-1,3,4,5,6-Pentahydroxyhexan-2-one
87-79-6 >97.0%
100mg
$50.0 2021-09-02
Enamine
EN300-658719-0.05g
(3S,4R,5S)-1,3,4,5,6-pentahydroxyhexan-2-one
87-79-6 95%
0.05g
$19.0
eNovation Chemicals LLC
D103938-100g
L(-)-Sorbose
87-79-6 97%
100g
$266 2022-09-04
MedChemExpress
HY-W040240-10.110mm*1 ml in water
(3S,4R,5S)-1,3,4,5,6-Pentahydroxyhexan-2-one
87-79-6 ≥97.0%
10.110mm*1 ml in water
¥550
S e l l e c k ZHONG GUO
S5338-25mg
L(-)-Sorbose
87-79-6 98%
25mg
¥794.53 2023-09-15
TRC
S676875-10g
L-Sorbose
87-79-6
10g
$ 80.00 2023-09-06

L-Sorbose Synthesis

Synthetic Circuit 1

Reaction Conditions
1.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Ethanol ;  24 h, 50 psi, rt
Reference
Chemical Synthesis of 1-Deoxy-L-fructose and L-Sorbose Through Carbonyl Translocation
Wu, Hsin-Pei; Hsu, Nai-Yun; Lu, Tai-Ni; Chang, Che-Chien, European Journal of Organic Chemistry, 2015, 2015(2), 378-382

Synthetic Circuit 2

Reaction Conditions
1.1 Reagents: Sulfuric acid Solvents: Water
Reference
Diethylidene-l-sorbitol, diethylidene-l-xylonic acid, ethylidene-l-threonic acid and a new synthesis of l-sorbose
Gatzi, K.; Reichstein, T., Helvetica Chimica Acta, 1938, 21, 186-95

Synthetic Circuit 3

Reaction Conditions
1.1 Reagents: Sodium Solvents: Methanol
1.2 Reagents: Lanthanum chloride (LaCl3) Solvents: Methanol
Reference
Synthesis and characterisation of saccharide complexes of La(III) ion
Mukhopadhyay, Anindita; Kolehmainen, Erkki; Rao, Chebrolu Pulla, Indian Journal of Chemistry, 2002, (8), 1621-1624

Synthetic Circuit 4

Reaction Conditions
1.1 Catalysts: Alumina Solvents: Pyridine ;  30 min, reflux
Reference
Aldose-ketose inter-conversion in pyridine in the presence of aluminum oxide
Ekeberg, Dag; Morgenlie, Svein; Stenstrom, Yngve, Carbohydrate Research, 2007, 342(14), 1992-1997

Synthetic Circuit 5

Reaction Conditions
1.1 Reagents: Glycerol 3-phosphate Catalysts: FAD ,  Catalase ,  Fructose bisphosphate aldolase ,  Glycerol phosphate oxidase Solvents: Water ;  22 h, pH 7, 30 °C
1.2 Reagents: Hydrochloric acid ,  Acid phosphatase Solvents: Water ;  24 h, pH 5, 37 °C; 37 °C → rt
1.3 Reagents: Sodium hydroxide Solvents: Water ;  pH 7, rt
Reference
Characterization of glycerol phosphate oxidase from Streptococcus pneumoniae and its application for ketose synthesis
Li, Zijie; Qiao, Yingxin; Cai, Li; Nakanishi, Hideki; Gao, Xiao-Dong, Bioorganic & Medicinal Chemistry Letters, 2015, 25(3), 504-507

Synthetic Circuit 6

Reaction Conditions
1.1 Catalysts: Catalase ,  Fructose bisphosphate aldolase ,  Glycerol phosphate oxidase Solvents: Water ;  22 h, pH 7, rt
1.2 Reagents: Hydrochloric acid Solvents: Water ;  pH 7 → pH 5
1.3 Catalysts: Acid phosphatase ;  24 h, 37 °C; 37 °C → rt
1.4 Reagents: Sodium hydroxide Solvents: Water ;  pH 5 → pH 7
Reference
One-pot four-enzyme synthesis of ketoses with fructose 1,6-bisphosphate aldolases from Staphylococcus carnosus and rabbit muscle
Li, Zijie; Cai, Li; Wei, Mohui; Wang, Peng George, Carbohydrate Research, 2012, 357, 143-146

Synthetic Circuit 7

Reaction Conditions
1.1 Reagents: NADP Catalysts: L-Iditol dehydrogenase Solvents: Water ;  pH 7 - 8, 30 °C
Reference
Overcoming NADPH product inhibition improves D-sorbitol conversion to L-sorbose
Kim, Tae-Su; Hui, Gao; Li, Jinglin; Kalia, Vipin C.; Muthusamy, Karthikeyan; et al, Scientific Reports, 2019, 9(1), 1-9

Synthetic Circuit 8

Reaction Conditions
1.1 Reagents: Urea ,  Calcium carbonate ,  Sodium hydroxide ,  Sulfuric acid magnesium salt (1:1) ,  Monopotassium phosphate ,  Oxygen Solvents: Water ;  24 h, pH 7.0, 30 °C
Reference
Reorganization of a synthetic microbial consortium for one-step vitamin C fermentation
Wang, En-Xu; Ding, Ming-Zhu; Ma, Qian; Dong, Xiu-Tao; Yuan, Ying-Jin, Microbial Cell Factories, 2016, 15, 21/1-21/11

Synthetic Circuit 9

Reaction Conditions
Reference
Enhanced production of L-sorbose from D-sorbitol by improving the mRNA abundance of sorbitol dehydrogenase in Gluconobacter oxydans WSH-003
Xu, Sha; Wang, Xiaobei; Du, Guocheng; Zhou, Jingwen; Chen, Jian, Microbial Cell Factories, 2014, 13, 146/1-146/7

Synthetic Circuit 10

Reaction Conditions
1.1 Catalysts: Transaldolase ,  Fructose-6-phosphate aldolase Solvents: Water ;  24 - 48 h, pH 8.5, rt
Reference
Broadening Deoxysugar Glycodiversity: Natural and Engineered Transaldolases Unlock a Complementary Substrate Space
Rale, Madhura; Schneider, Sarah; Sprenger, Georg A.; Samland, Anne K.; Fessner, Wolf-Dieter, Chemistry - A European Journal, 2011, 17(9), 2623-2632

Synthetic Circuit 11

Reaction Conditions
1.1 Solvents: Water
Reference
Conversion of L-rhamnose into ten of the sixteen 1- and 6-deoxyketohexoses in water with three reagents: D-tagatose-3-epimerase equilibrates C3 epimers of deoxyketoses
Gullapalli, Pushpakiran; Yoshihara, Akihide; Morimoto, Kenji; Rao, Devendar; Akimitsu, Kazuya; et al, Tetrahedron Letters, 2010, 51(6), 895-898

Synthetic Circuit 12

Reaction Conditions
1.1 Reagents: Oxygen Solvents: Water
Reference
Productivity improvement in L-sorbose biosynthesis by fedbatch cultivation of Gluconobacter oxydans
Giridhar, Raghavan Nair; Srivastava, Ashok Kumar, Journal of Bioscience and Bioengineering, 2002, 94(1), 34-38

Synthetic Circuit 13

Reaction Conditions
1.1 Solvents: Water
Reference
Computer coupled substrate feeding strategies for efficient conversion of D-sorbitol to L-sorbose in fed-batch culture
Giridhar, R.; Srivastava, Ashok K., Process Biochemistry (Oxford, 2001, 36(8-9), 829-834

Synthetic Circuit 14

Reaction Conditions
1.1 Catalysts: Triacylglycerol lipase Solvents: Water
Reference
Fed-batch cultivation of Acetobacter suboxydans for the microbial oxidation of D-sorbitol to L-sorbose
Giridhar, R.; Srivastava, A. K., Bioprocess Engineering, 2000, 23(6), 575-577

L-Sorbose Raw materials

L-Sorbose Preparation Products

L-Sorbose Suppliers

Amadis Chemical Company Limited
Gold Member
Audited Supplier Audited Supplier
(CAS:87-79-6)L-Sorbose
A842371
in Stock
100g
99%
Friday, 30 August 2024 06:56
158.0

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